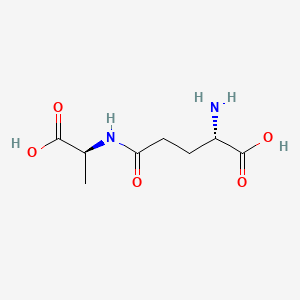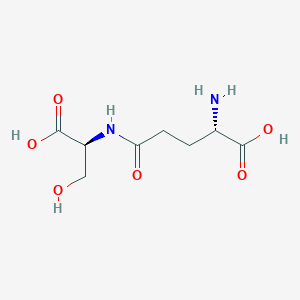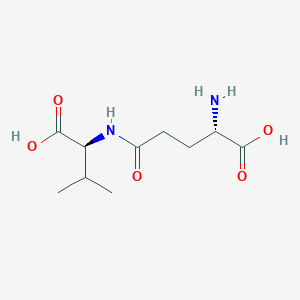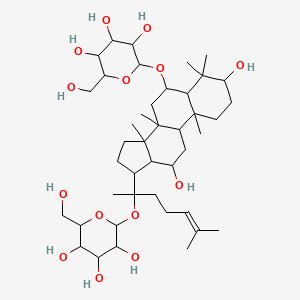
Ginsenoside RG1
Overview
Description
Ginsenoside Rg1 is a ginsenoside found in Panax ginseng and Panax japonicus var. major . It is a dammarane which is substituted by hydroxy groups at the 3beta, 6alpha, 12beta, and 20 pro-S positions . The hydroxy groups at positions 6 and 20 have been converted to the corresponding beta-D-glucopyranosides, and a double bond has been introduced at the 24-25 position . It has a role as a neuroprotective agent and a pro-angiogenic agent . It is a 12beta-hydroxy steroid, a beta-D-glucoside, a tetracyclic triterpenoid, a ginsenoside, and a 3beta-hydroxy-4,4-dimethylsteroid .
Synthesis Analysis
A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Rg1, in white and red Panax ginseng was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .
Molecular Structure Analysis
The molecular formula of Ginsenoside Rg1 is C42H72O14 . Its molecular weight is 801.0 g/mol . The IUPAC name is (2R,3R,4S,5S,6R)-2-[[ (3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[[ (2S)-6-methyl-2-[[ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol .
Chemical Reactions Analysis
Ginsenosides, including Rg1, appear to affect multiple pathways, making their effects complex and difficult to isolate .
Physical And Chemical Properties Analysis
Ginsenoside Rg1 is a major component of the root and stem of the ginseng plant . It possesses a broad spectrum of pharmacological properties like neuroprotection, anti-inflammation, anti-aging, anti-fatigue, and memory-enhancing properties .
Scientific Research Applications
Neurological Diseases
- Field : Neurology
- Application : Ginsenoside Rg1 has shown potential in improving neurological diseases such as Parkinson’s disease (PD), Alzheimer’s disease (AD), Huntington’s disease (HD), stroke, cerebral infarction, ischemia-reperfusion injury, depression, and stress .
- Methods : The mechanisms of Ginsenoside Rg1 in neurological diseases include apoptosis, neuroinflammation, the microRNA (miRNA) family, the mitogen-activated protein kinase (MAPK) family, oxidative stress, nuclear factor-κB (NF-κB), and learning and memory .
- Results : Ginsenoside Rg1 can improve neurological diseases through the interaction of different signal pathways .
Cancer Treatment
- Field : Oncology
- Application : Ginsenoside Rg1 has been found to enhance the anti-cancer functions of granulocytes inhibited by noradrenaline .
- Methods : Ginsenoside Rg1 was tested for its immunoprotective effect on granulocytes in vitro and ex vivo . Transcriptome sequencing analysis and qRT-PCR were used to investigate the effects of Ginsenoside Rg1 on the mRNA expression of certain genes in granulocytes .
- Results : Ginsenoside Rg1 downregulated the mRNA expression of ARG2, MMP1, S100A4, and RAPSN, and upregulated the mRNA expression of LAMC2, DSC2, KRT6A, and FOSB, thereby enhancing the anti-cancer function of granulocytes inhibited by noradrenaline .
Healthy Aging and Stress Responses
- Field : Gerontology
- Application : Ginsenoside extract from ginseng, including Rg1, has been found to extend lifespan and health span .
- Methods : The protective effect of ginsenoside extract in healthy aging and stress responses was investigated .
- Results : Rg1, Re, and Rb1 were found to be the major effective components of anti-oxidative activity and longevity .
Cardiovascular Diseases
- Field : Cardiology
- Application : Ginsenoside Rg1 can be used to treat myocardial ischemia, long QT syndrome, and atherosclerosis .
- Methods : Ginsenoside Rg1 works by dilating coronary vessels, promoting K+ outflow, and inhibiting the proliferation of vascular smooth muscle cells .
- Results : The use of Ginsenoside Rg1 has shown promise in the treatment of these cardiovascular conditions .
Diabetes Treatment
- Field : Endocrinology
- Application : Ginsenoside Rg1 has shown potential in the treatment of diabetes . It has been found to have hypoglycemic effects and can improve insulin resistance .
- Methods : The hypoglycemic effects of Ginsenoside Rg1 are achieved by promoting glucose metabolism, improving pancreatic β-cell function, and enhancing insulin signaling .
- Results : Studies have shown that Ginsenoside Rg1 can effectively lower blood glucose levels and improve insulin resistance in diabetic models .
Immune System Enhancement
- Field : Immunology
- Application : Ginsenoside Rg1 has been found to enhance the immune system . It can stimulate the activity of various immune cells and enhance the body’s immune response .
- Methods : Ginsenoside Rg1 enhances the immune system by promoting the proliferation and differentiation of immune cells, enhancing the phagocytic function of macrophages, and regulating the production of various cytokines .
- Results : Studies have shown that Ginsenoside Rg1 can effectively enhance the immune response, making it a potential immune booster .
Treatment of Neurological Diseases
- Field : Neurology
- Application : Ginsenoside Rg1 has shown potential in improving neurological diseases such as Parkinson’s disease (PD), Alzheimer’s disease (AD), Huntington’s disease (HD), stroke, cerebral infarction, ischemia-reperfusion injury, depression, and stress .
- Methods : The mechanisms of Ginsenoside Rg1 in neurological diseases include apoptosis, neuroinflammation, the microRNA (miRNA) family, the mitogen-activated protein kinase (MAPK) family, oxidative stress, nuclear factor-κB (NF-κB), and learning and memory .
- Results : Ginsenoside Rg1 can improve neurological diseases through the interaction of different signal pathways .
Treatment of Myocardial Ischemia, Long QT Syndrome, and Atherosclerosis
- Field : Cardiology
- Application : Ginsenoside Rg1 can be used to treat myocardial ischemia, long QT syndrome, and atherosclerosis .
- Methods : Ginsenoside Rg1 works by dilating coronary vessels, promoting K+ outflow, and inhibiting the proliferation of vascular smooth muscle cells .
- Results : The use of Ginsenoside Rg1 has shown promise in the treatment of these cardiovascular conditions .
Safety And Hazards
Future Directions
Ginsenoside Rg1 has the potential to treat neuropsychiatric disorders, but a future in-depth investigation of the mechanisms is still required . In future clinical treatments, ginsenoside Rg1 may be used as an adjuvant agent for cancer treatment to alleviate chronic stress-induced adverse events in cancer patients .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23-,24+,25+,26+,27-,28-,29+,30+,31-,32-,33+,34+,35-,36+,37-,39+,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURJSTAIMNSZAE-HHNZYBFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945111 | |
| Record name | 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Rg1 | |
CAS RN |
22427-39-0 | |
| Record name | Ginsenoside Rg1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22427-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rg1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022427390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginsenoside Rg1 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06750 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-(Hexopyranosyloxy)-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,6α,12β)-3,12-dihydroxydammar-24-ene-6,20-diylbis[β-D-glucopyranoside] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GINSENOSIDE RG1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ788634QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



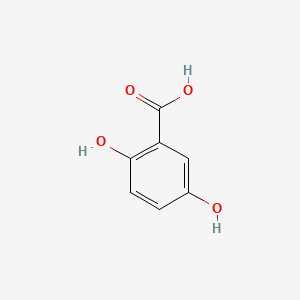
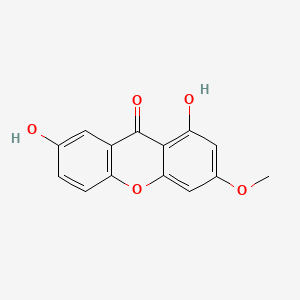
![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)
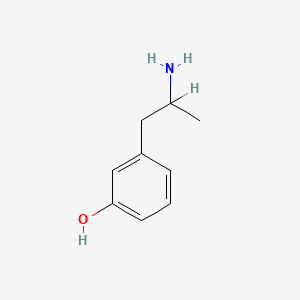
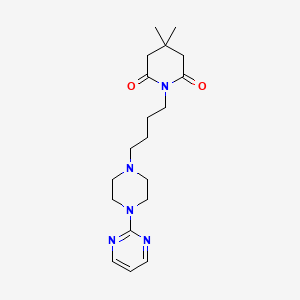
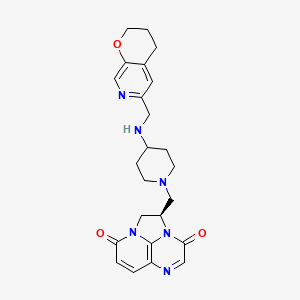
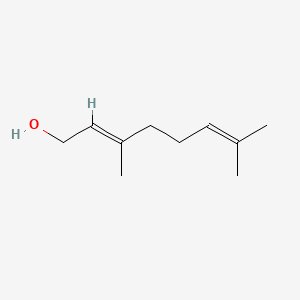
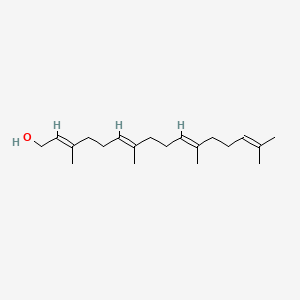
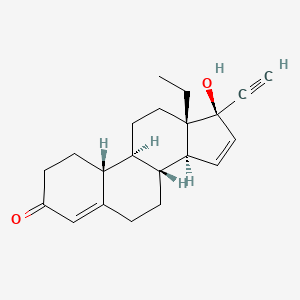
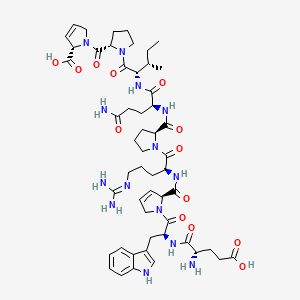
![(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-5-Amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1671457.png)
